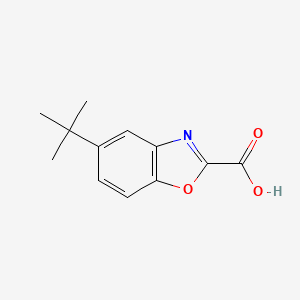
5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with aldehydes or acids under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to achieve high yields and purity . The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized benzoxazole derivatives .
Scientific Research Applications
5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, thereby modulating their functions. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Used as an optical brightener with similar structural features.
Benzoxazole Derivatives: Various benzoxazole derivatives exhibit similar biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid stands out due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its stability and efficacy in certain applications compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(2,3)7-4-5-9-8(6-7)13-10(16-9)11(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
UQZMOZWVOBRFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


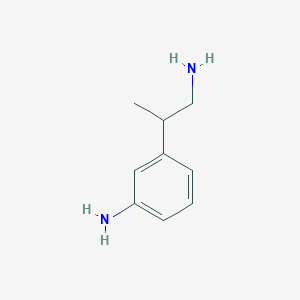

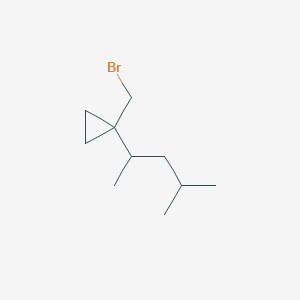
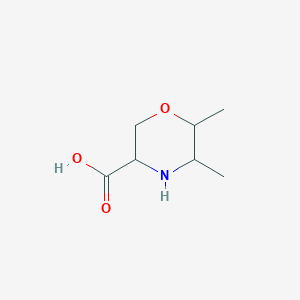

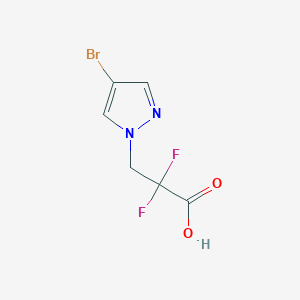

![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)


![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)


